N-(14-アミノ-3,6,9,12-テトラオキサテトラデシル)-2-((2-(2,6-ジオキソピペリジン-3-イル)-1,3-ジオキソイソインドリン-4-イル)オキシ)アセトアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(14-amino-3,6,9,12-tetraoxatetradecyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C25H35ClN4O10 and its molecular weight is 587.02. The purity is usually 95%.
BenchChem offers high-quality N-(14-amino-3,6,9,12-tetraoxatetradecyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(14-amino-3,6,9,12-tetraoxatetradecyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者たちは、多発性骨髄腫(血液がんの一種)の治療における可能性を調査しています。 サリドマイドベースの治療法は、免疫応答を高め、腫瘍の増殖を抑制し、全体的な生存率を向上させる可能性があります .
- 臨床試験では、ヒドロキシ尿素不応性のTDT患者はサリドマイド療法によく反応し、6か月以内に輸血依存症を克服しました。 腎臓や肝臓の機能に有意な悪影響は観察されませんでした .
- E3リガーゼリガンド、PEGリンカー、末端アミンを組み込んでいます。 研究者は、PROTACベースの薬物開発のために標的タンパク質に結合させることができます .
- STIソリューションは、参加、回復力、持続可能な開発を強化します。 ベストプラクティスには、先進技術と革新的なアプローチを活用することが含まれます .
がん治療と免疫調節
抗炎症作用
ヘモグロビン症とサラセミア
標的タンパク質分解(PROTAC研究)
気候変動への適応
作用機序
Target of Action
The primary target of Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride is cereblon , a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex . This compound incorporates a cereblon ligand, making it a functionalized cereblon ligand for PROTAC (Proteolysis-Targeting Chimera) research .
Mode of Action
Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride operates through the PROTAC technology . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex . This leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By inducing the degradation of specific proteins, it can influence various biochemical pathways depending on the function of the target protein .
Result of Action
The primary result of the action of Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the roles of the degraded proteins.
生物活性
N-(14-amino-3,6,9,12-tetraoxatetradecyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential as a pharmacological agent.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetraoxatetradecyl chain and an isoindolin derivative. Its molecular formula is C20H38N4O6 with a molecular weight of approximately 462.60 g/mol. The presence of multiple functional groups suggests diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its role as a modulator of protein interactions and cellular pathways. It has been studied as a potential cereblon (CRBN) modulator, which is crucial in the context of targeted protein degradation through the PROTAC (Proteolysis Targeting Chimera) mechanism. This approach leverages the ubiquitin-proteasome system to degrade specific proteins involved in disease processes.
Antiproliferative Activity
In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 2.25 µM against NCI-H929 cells and 5.86 µM against U2932 cells for a related compound in the same class . These results indicate that modifications to the structure can lead to varying degrees of potency.
Inhibition of TNF-α
The compound also exhibits anti-inflammatory properties by inhibiting TNF-α production in LPS-stimulated peripheral blood mononuclear cells (PBMCs). The IC50 for this effect was reported at 0.76 µM, demonstrating its potential as an immunomodulatory agent .
Apoptosis Induction
The ability to induce apoptosis in cancer cells has been assessed using annexin V-FITC/PI staining assays. The compound significantly increased apoptotic events in treated NCI-H929 cells compared to controls. This suggests that it may activate apoptotic pathways similar to established chemotherapeutics like lenalidomide .
Study 1: CRBN Modulation
A detailed investigation into the modulation of CRBN revealed that the compound can effectively bind to CRBN’s active site, enhancing its degradation capabilities for target proteins . This binding was confirmed through docking studies which indicated favorable interactions.
Study 2: Comparative Analysis with Other Compounds
Comparative studies with other known CRBN modulators highlighted that while the compound showed promising activity, structural modifications can significantly alter its efficacy. For example, substituting the amino group weakened antiproliferative effects in some derivatives .
Data Tables
Activity | IC50 (µM) | Cell Line |
---|---|---|
Antiproliferative | 2.25 | NCI-H929 |
Antiproliferative | 5.86 | U2932 |
TNF-α Inhibition | 0.76 | LPS-stimulated PBMCs |
特性
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O10.ClH/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32;/h1-3,18H,4-16,26H2,(H,27,31)(H,28,30,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQOQBFOLKFJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。